molecular formula C18H18N4O3 B2571116 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylazetidine-1-carboxamide CAS No. 1428351-11-4

3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylazetidine-1-carboxamide

Cat. No. B2571116
CAS RN: 1428351-11-4
M. Wt: 338.367
InChI Key: MGAXWFQTLOVKCA-UHFFFAOYSA-N
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Description

The compound “3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylazetidine-1-carboxamide” is a complex organic molecule that contains several functional groups. These include a furan ring, an oxadiazole ring, a phenethyl group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and oxadiazole rings would introduce some rigidity into the structure, while the phenethyl group would likely add some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the furan ring is known to undergo a variety of reactions, including electrophilic aromatic substitution . The oxadiazole ring is also reactive and can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic compounds, particularly those incorporating oxadiazole and furan rings, have been synthesized and characterized for their properties. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been developed as insensitive energetic materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).

Biological Activities and Therapeutic Potential

Oxadiazole and furan derivatives exhibit a broad range of biological activities. The therapeutic potential of these compounds is significant, with some derivatives showing antibacterial, antitumor, anti-viral, and antioxidant activities. This highlights their importance in the development of new drugs and therapeutic agents (Siwach & Verma, 2020).

Energetic Compounds with Enhanced Performance

The synthesis of energetic compounds consisting of both 1,2,5- and 1,3,4-oxadiazole rings has yielded materials with good thermal stabilities and acceptable sensitivity values. Their detonation performance is comparable to RDX, a widely used explosive, indicating their potential for use in energetic material applications (Tang et al., 2015).

Antimicrobial and Antiviral Activities

Furan-3-carboxamides and related compounds have shown significant in vitro antimicrobial activity against various microorganisms, including bacteria and fungi. This suggests potential applications in combating microbial infections and developing new antimicrobial agents (Zanatta et al., 2007). Moreover, certain compounds have displayed promising anti-avian influenza virus activity, offering insights into novel antiviral therapies (Flefel et al., 2012).

Molecular Recognition and DNA Binding

The study of compounds like furamidine has provided insights into specific molecular recognition of mixed nucleic acid sequences. Such compounds bind in the DNA minor groove as dimers, offering a foundation for designing drugs for specific DNA targeting (Wang et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to refer to the relevant safety data sheets when working with new compounds .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(19-9-8-13-5-2-1-3-6-13)22-11-14(12-22)17-20-16(21-25-17)15-7-4-10-24-15/h1-7,10,14H,8-9,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAXWFQTLOVKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylazetidine-1-carboxamide

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